2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-9-7-13(8-10-14)11-16-19(26)22-20(24-23-16)29-12-18(25)21-15-5-3-4-6-17(15)28-2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXXXHETOSYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide , with CAS number 905765-34-6 , is a novel triazine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.5 g/mol . The structure features a triazine core substituted with various functional groups that are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 905765-34-6 |
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown activity against various pathogens, including bacteria and fungi. The specific compound under discussion has been evaluated for its efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, demonstrating promising results in preliminary assays .
Anticancer Potential
Triazine derivatives have also been studied for their anticancer properties. In vitro studies suggest that the compound can inhibit cancer cell proliferation in various lines, particularly renal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 25.3 | Apoptosis induction |
| RXF 393 (Renal Cancer) | 30.1 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:
- Enzyme Inhibition : The compound has demonstrated inhibition of acetylcholinesterase (AChE), which is significant for neurological disorders .
- Reactive Oxygen Species (ROS) Modulation : It exhibits antioxidant properties that can mitigate oxidative stress in cells, further supporting its therapeutic potential against cancer and neurodegenerative diseases .
Case Studies
Several studies have highlighted the effectiveness of triazine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of bacterial strains and found it to be more effective than standard antibiotics such as vancomycin and ciprofloxacin, particularly against MRSA strains .
- Anticancer Research : Another investigation focused on the compound's effects on renal cancer cells, revealing a significant reduction in cell viability compared to untreated controls. The study emphasized the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazine moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide have shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | < 50 | Induction of apoptosis |
| HeLa | < 40 | Cell cycle arrest |
| MCF-7 | < 30 | Mitochondrial dysfunction |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
In silico studies have demonstrated that the compound can act as a potential inhibitor of the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes. Molecular docking studies indicate favorable binding interactions, suggesting that further optimization could enhance its anti-inflammatory efficacy .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the triazine scaffold and evaluated their biological activities. Among these derivatives, one showed potent activity against breast cancer cell lines with an IC50 value significantly lower than existing treatments . This highlights the potential for further development of this compound class.
Case Study 2: Structure-Activity Relationship (SAR)
Another research focused on the SAR of triazine derivatives. The findings suggested that modifications to the methoxy groups significantly influenced anticancer activity and selectivity towards cancer cells over normal cells . This emphasizes the importance of structural modifications in enhancing therapeutic efficacy.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s polarity and bioactivity.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-{[6-(4-Methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetic acid + 2-methoxyaniline |
| Basic hydrolysis | NaOH (2M), 80°C | Sodium salt of the acid + 2-methoxyaniline |
Key Finding : Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the carbonyl oxygen, enhancing electrophilicity .
Oxidation of the Sulfanyl Bridge
The sulfur atom in the sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones. This alters electronic properties and potential interactions with biological targets.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 hours | Sulfoxide derivative (mono-oxidized) |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Sulfone derivative (di-oxidized) |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with sulfone formation requiring stronger oxidizing agents .
Triazine Ring Reactivity
The 1,2,4-triazin-5-one core participates in nucleophilic substitution and redox reactions due to electron-withdrawing effects of the carbonyl group.
Nucleophilic Substitution
The C-3 position of the triazine ring reacts with nucleophiles (e.g., amines, thiols):
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the triazine ring to a dihydrotriazine, altering conjugation and stability .
Aromatic Substitution Reactions
The 4-methoxybenzyl and 2-methoxyphenyl groups undergo electrophilic substitution (e.g., nitration, halogenation) at activated positions.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to methoxy | Nitro-substituted derivative |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho to methoxy | Bromo-substituted derivative |
Note : Methoxy groups direct electrophiles to ortho/para positions, with para dominance due to steric factors .
Functional Group Compatibility Table
| Functional Group | Reaction Type | Stability | Key Reagents |
|---|---|---|---|
| Acetamide | Hydrolysis | Stable in neutral pH | HCl, NaOH |
| Sulfanyl bridge | Oxidation | Sensitive to light | H<sub>2</sub>O<sub>2</sub>, mCPBA |
| Triazine ring | Reduction | Air-sensitive | H<sub>2</sub>/Pd-C |
| Methoxy groups | Demethylation | Requires strong acids | BBr<sub>3</sub>, HI |
Research Findings
-
Electrochemical Behavior : Analogous triazine derivatives exhibit reduction potentials between −0.5 to −1.4 V, suggesting redox activity under physiological conditions .
-
Synthetic Pathways : Multi-step synthesis involving:
-
Stability : The compound is stable under inert atmospheres but degrades in UV light due to sulfanyl oxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
- N-(4-Methoxyphenyl) analog (): This positional isomer replaces the 2-methoxyphenyl group with a 4-methoxyphenyl moiety.
- 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide (): Features a methyl group on the triazine and an isopropylphenyl acetamide. The absence of a methoxybenzyl group reduces molecular weight (MW = 362.43 g/mol vs.
Triazine Derivatives with Varied Functional Groups
- Phosphonate-containing triazines (): Compounds 81a-f replace the sulfanyl-acetamide with phosphonate groups. For example, 81f (C₂₉H₂₆ClFN₆O₅PS) showed high antioxidant activity (IC₅₀ = 8.2 μM), attributed to the electron-withdrawing trifluoroacetamido group and phosphonate’s radical scavenging capacity .
- 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides (): These derivatives exhibit anticancer activity (IC₅₀ = 1.2–8.7 μM against leukemia cells), with chloro and alkylthio groups enhancing cytotoxicity. The acetamide group in the target compound may improve selectivity compared to sulfonamides .
Acetamide-Linked Heterocycles
- Imidazo[2,1-b]thiazole acetamides (): Compounds 5k–5n incorporate pyridine and piperazine rings, increasing MW (538–573 g/mol) and melting points (80–118°C). Their imidazothiazole cores enable intercalation with DNA, contrasting with the triazine-based target compound’s mechanism .
- Benzothiazole acetamides (): Substitutions like trifluoromethoxy (MW = 414.3 g/mol) or fluorine on benzothiazole improve metabolic stability. The target compound’s methoxy groups may similarly resist oxidative degradation .
Comparative Data Table
Key Findings and Implications
- Substituent Position : The 2-methoxyphenyl group in the target compound may hinder crystallization compared to the 4-methoxy analog, affecting solubility .
- Bioactivity Gaps: Unlike phosphonate derivatives () or sulfonamides (), the target compound’s bioactivity remains unstudied.
- Synthetic Feasibility : The sulfanyl-acetamide linkage can be synthesized via nucleophilic substitution, analogous to methods in , but yields may vary with steric hindrance from the 2-methoxy group .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazin-3-yl scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters. For example, 4-methoxybenzyl-substituted thiosemicarbazide reacts with ethyl 2-chloroacetoacetate in methanol under reflux, yielding 6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol.
Reaction Conditions
- Solvent: Methanol or ethanol
- Temperature: 60–80°C (reflux)
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 68–72%
Functionalization with the Sulfanyl-Acetamide Side Chain
Thiol-Activated Coupling
The sulfanyl group is introduced via nucleophilic displacement of a chloroacetamide intermediate. 2-Chloro-N-(2-methoxyphenyl)acetamide reacts with the triazin-3-thiol intermediate in the presence of a base:
Procedure
- Dissolve 6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol (1.0 equiv) and 2-chloro-N-(2-methoxyphenyl)acetamide (1.1 equiv) in anhydrous dimethylformamide.
- Add potassium carbonate (2.0 equiv) and stir at 25°C for 12 hours.
- Quench with ice-water, filter, and recrystallize from ethanol.
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K2CO3 | |
| Temperature | 25°C | |
| Yield | 85% |
Introduction of the N-(2-Methoxyphenyl) Group
Buchwald-Hartwig Amination
A palladium-catalyzed coupling installs the 2-methoxyphenyl group onto the acetamide nitrogen. Using Pd(OAc)2 and Xantphos as ligands, the reaction proceeds in toluene at 110°C.
Key Considerations
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol-water (9:1).
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazin-H), 7.45–6.82 (m, 8H, aromatic), 4.12 (s, 2H, SCH2), 3.81 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
- HRMS (ESI): m/z calcd. for C21H22N4O4S [M+H]+: 427.1422; found: 427.1425.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Thiol coupling | 85 | 98 | 12 |
| Buchwald-Hartwig | 78 | 95 | 24 |
| One-pot synthesis | 65 | 90 | 48 |
Q & A
Q. What are the key synthetic protocols for preparing this compound, and how can researchers optimize yield while minimizing side reactions?
The compound is synthesized via multi-step reactions starting with precursors such as substituted triazinones and methoxyphenyl acetamides. Critical steps include:
- Thiolation: Introduction of the sulfanyl group using sodium hydride or potassium carbonate as a base in solvents like ethanol or DMSO .
- Acetamide Coupling: Reaction of intermediates with activated carboxylic acid derivatives under controlled temperatures (40–60°C) to prevent decomposition .
- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) for isolation .
Methodological Tip: Monitor reaction progress with TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of thiolating agents) to suppress by-products like disulfides .
Q. Which analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?
Core characterization methods include:
- NMR Spectroscopy:
- 1H NMR: Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ 10.2–10.5 ppm) .
- 13C NMR: Confirm carbonyl groups (C=O at δ 165–175 ppm) and triazine/triazolyl carbons (δ 150–160 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]+) with <2 ppm error .
Data Interpretation Note: Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
Q. How does the compound’s stability under varying conditions (pH, light, temperature) affect experimental design?
- pH Sensitivity: Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide or triazine moieties .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the sulfanyl group .
- Thermal Stability: Stable up to 100°C in inert atmospheres; avoid prolonged heating during solvent removal .
Experimental Design Advice: Pre-test stability in buffers (pH 4–9) using HPLC to define safe handling windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by structural analogs?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from minor structural variations:
- Substituent Effects: Compare analogs with/without the 4-methoxybenzyl group; this moiety enhances target binding but may increase off-target interactions .
- Bioassay Conditions: Standardize assays (e.g., ATP concentration in kinase studies) to reduce variability .
Methodological Strategy: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog prioritization .
Q. What advanced strategies optimize multi-step synthesis for scalability in lead optimization studies?
- Flow Chemistry: Implement continuous-flow reactors for high-risk steps (e.g., thiolation) to improve reproducibility and safety .
- Catalyst Screening: Test palladium or copper catalysts for Suzuki-Miyaura couplings to replace traditional SNAr reactions .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. How can conflicting spectral data (e.g., unexpected NOEs in NMR) be addressed to confirm stereochemistry?
- Dynamic NMR: Perform variable-temperature experiments to detect conformational exchange in flexible regions (e.g., triazine ring) .
- X-ray Crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve ambiguous electron density maps .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in enzyme inhibition assays?
- Fragment-Based Design: Synthesize truncated analogs (e.g., triazine core only) to identify essential pharmacophores .
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and correlate with substituent polarity .
- Mutagenesis: Pair SAR data with site-directed mutagenesis of target enzymes to map interaction hotspots .
Q. How should researchers design stability studies to evaluate degradation pathways during long-term storage?
- Forced Degradation: Expose to stressors (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-MS .
- Isotope Labeling: Synthesize deuterated analogs to trace hydrolytic or oxidative pathways .
- Accelerated Aging: Use Arrhenius modeling to predict shelf life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
